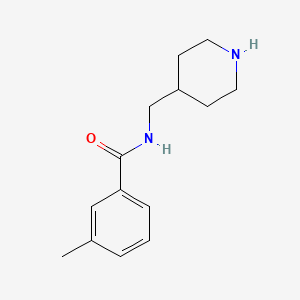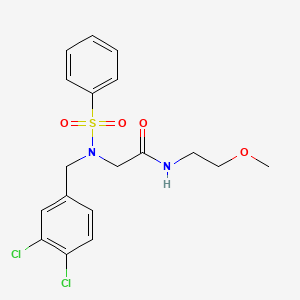![molecular formula C20H16ClNO3 B12494683 10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)
10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-chlorophényl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one est un composé organique complexe appartenant à la famille des acridines. Les acridines sont connues pour leurs diverses activités biologiques et leurs applications dans différents domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 10-(3-chlorophényl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par le noyau acridine et à introduire les groupes chlorophényl et dioxolo par une série de réactions de substitution et de cyclisation. Les réactifs et les conditions spécifiques peuvent inclure :
Matière de départ : Acridine ou ses dérivés.
Réactifs : Réactifs chlorophényl, précurseurs dioxolo, catalyseurs (par exemple, acides de Lewis) et solvants (par exemple, dichlorométhane, éthanol).
Conditions : Reflux, température contrôlée, atmosphère inerte (par exemple, azote ou argon).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et les systèmes de réaction automatisés peuvent être utilisées pour augmenter la production tout en maintenant la cohérence et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
10-(3-chlorophényl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction de groupes fonctionnels contenant de l’oxygène.
Réduction : Élimination de l’oxygène ou addition d’hydrogène.
Substitution : Remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Réactifs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) en conditions anhydres.
Substitution : Agents halogénants (par exemple, N-bromosuccinimide) ou nucléophiles (par exemple, amines) en milieu basique ou acide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
10-(3-chlorophényl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et l’étude des mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les colorants fluorescents.
Applications De Recherche Scientifique
10-(3-chlorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
Le mécanisme d’action de 10-(3-chlorophényl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut s’intercaler dans l’ADN, perturbant les processus de réplication et de transcription, ce qui conduit à la mort cellulaire dans les cellules cancéreuses. De plus, il peut inhiber des enzymes ou des récepteurs spécifiques, modulant diverses voies biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acridine : Le composé parent avec une structure plus simple.
9-aminoacridine : Connu pour ses propriétés antimicrobiennes.
Acriflavine : Utilisé comme antiseptique et dans la recherche sur le cancer.
Unicité
10-(3-chlorophényl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one est unique en raison de la présence des groupes chlorophényl et dioxolo, qui peuvent améliorer son activité biologique et sa spécificité par rapport aux autres dérivés de l’acridine. Ces caractéristiques structurelles peuvent influencer son affinité de liaison aux cibles moléculaires et ses propriétés pharmacocinétiques globales.
Propriétés
Formule moléculaire |
C20H16ClNO3 |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
10-(3-chlorophenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C20H16ClNO3/c21-12-4-1-3-11(7-12)19-13-8-17-18(25-10-24-17)9-15(13)22-14-5-2-6-16(23)20(14)19/h1,3-4,7-9,19,22H,2,5-6,10H2 |
Clé InChI |
IGICTESTJNVZKL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC(=CC=C5)Cl)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12494609.png)
![1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12494611.png)
![9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12494613.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494626.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B12494634.png)

![2,3-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494660.png)
![7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12494665.png)
![N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12494668.png)
![2-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B12494669.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12494691.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12494695.png)
![2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid](/img/structure/B12494701.png)
